molecular formula C15H10ClNO3 B5164710 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid

Cat. No.: B5164710
M. Wt: 287.70 g/mol
InChI Key: HFLWYTILEILBDN-UHFFFAOYSA-N
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Description

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated cyanophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-cyanophenol to introduce the chlorine atom. This is followed by the reaction with benzyl chloride to form the cyanophenoxy methyl intermediate. Finally, this intermediate undergoes a Friedel-Crafts acylation with benzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyanophenoxy group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition in a biological assay or acting as a precursor in a chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid is unique due to the presence of both the chlorinated and cyanophenoxy groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

4-[(2-chloro-4-cyanophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLWYTILEILBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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